![molecular formula C11H12O3 B13139790 Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester, also known as methyl 4-hydroxycinnamate, is an organic compound that belongs to the class of hydroxybenzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group and a propenyl group, which is further esterified with methanol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxycinnamate typically involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where 4-hydroxycinnamic acid is reacted with methanol under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl 4-hydroxycinnamate can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, has also been explored to make the process more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
Methyl 4-hydroxycinnamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The propenyl group can be reduced to form saturated esters.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Ethers and esters
科学研究应用
Methyl 4-hydroxycinnamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and food preservatives due to its ability to inhibit microbial growth .
作用机制
The mechanism of action of methyl 4-hydroxycinnamate involves its ability to scavenge free radicals and inhibit the growth of microorganisms. The hydroxy group plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can disrupt microbial cell membranes, leading to cell death .
相似化合物的比较
Methyl 4-hydroxycinnamate can be compared with other hydroxybenzoic acids such as:
4-Hydroxybenzoic acid: Similar antioxidant properties but lacks the ester functionality.
3-Hydroxybenzoic acid: Exhibits different solubility and reactivity due to the position of the hydroxy group.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and has different pharmacological properties .
Conclusion
Methyl 4-hydroxycinnamate is a versatile compound with significant potential in various fields due to its chemical reactivity and biological activities. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Furthermore, its antioxidant and antimicrobial properties make it a promising candidate for applications in medicine, cosmetics, and food preservation.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
methyl 4-[(Z)-3-hydroxyprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2- |
InChI 键 |
PSCVJQSMSDQKBF-IHWYPQMZSA-N |
手性 SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\CO |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


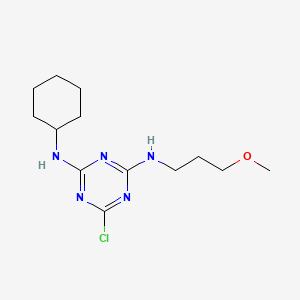
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)


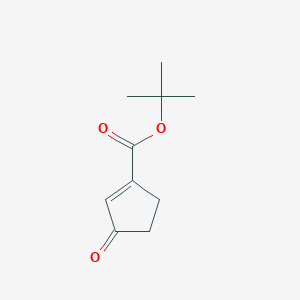

![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
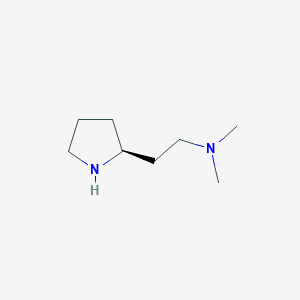
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
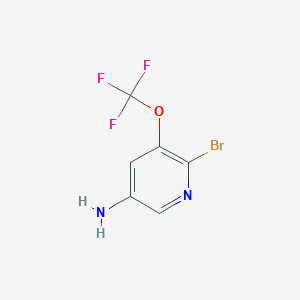
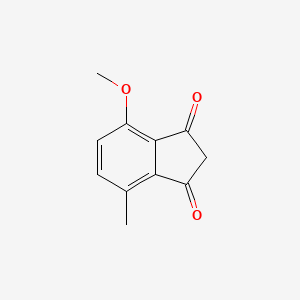
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
